4-Bromo-3,5-dimethoxyphenol

Regioselective Bromination Synthetic Methodology Process Chemistry

Unlike the kinetically favored 2-bromo isomer, 4-Bromo-3,5-dimethoxyphenol delivers the precise para-substitution vector required for palladium-catalyzed cross-coupling and SAR-driven drug discovery. Using the wrong regioisomer leads to inactive candidates or synthetic failures. This building block is essential for repeating patented anti-inflammatory syntheses (e.g., EP1254899B1) and for constructing Bromo-DragonFLY-like 5-HT2A ligands. QC-verified purity ensures reproducible results in complex multi-step sequences. Choose the correct geometry; choose the 4-bromo isomer.

Molecular Formula C8H9BrO3
Molecular Weight 233.061
CAS No. 121869-56-5
Cat. No. B2800849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethoxyphenol
CAS121869-56-5
Molecular FormulaC8H9BrO3
Molecular Weight233.061
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)OC)O
InChIInChI=1S/C8H9BrO3/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4,10H,1-2H3
InChIKeyDANCJFHGXPUGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dimethoxyphenol (CAS 121869-56-5): A Regioselectively Critical Synthetic Intermediate in Phenolic Library Design


4-Bromo-3,5-dimethoxyphenol (CAS 121869-56-5) is a brominated dimethoxyphenol derivative with the molecular formula C8H9BrO3 and a molecular weight of 233.06 g/mol . Characterized by a bromine atom para to the hydroxyl group between two meta-methoxy substituents, this compound serves as a specialized building block in medicinal chemistry and organic synthesis . Its unique substitution pattern dictates a distinct electronic, steric, and reactivity profile, making it a non-interchangeable scaffold when precise regiochemical control is required for downstream functionalization, particularly in cross-coupling reactions and the synthesis of complex bioactive molecules .

Why Generic Bromophenol or Dimethoxyphenol Substitution Fails for 4-Bromo-3,5-dimethoxyphenol-Enabled Syntheses


Simple in-class substitution with isomeric monobromo-dimethoxyphenols (e.g., 2-bromo-3,5-dimethoxyphenol or 3-bromo-4,5-dimethoxyphenol) or the non-brominated 3,5-dimethoxyphenol precursor is not a viable strategy due to fundamentally different regiochemical outcomes in key reactions. The specific C-4 bromination pattern governs the compound's steric and electronic environment during palladium-catalyzed cross-couplings and other transformations . The regioisomeric 2-bromo analog is the kinetically favored product under standard direct bromination conditions, meaning synthetic routes developed for one isomer are not directly transferable to the other without significant re-optimization [1]. This necessitates sourcing the precise 4-bromo isomer to achieve the desired substitution vector, avoid unwanted side products, and ensure reproducible yields in complex synthetic sequences .

Quantitative Differential Evidence for 4-Bromo-3,5-dimethoxyphenol Against Its Closest Analogs


Regioselective Synthesis Yield: Direct Bromination vs. I(III)-Mediated Route

Direct electrophilic bromination of 3,5-dimethoxyphenol with one equivalent of bromine yields the 2-bromo isomer as the major product due to preferential reactivity at the C-2 position [1]. To obtain the target 4-bromo isomer, an alternative approach using a mild I(III) reagent (PIDA–AlBr3) is required. This method successfully delivers 4-bromo-3,5-dimethoxyphenol with a reported isolated yield of 43% [2]. This highlights a critical synthetic bottleneck; the common, inexpensive route gives the wrong isomer, necessitating either a specialized commercial source or a lower-yielding multi-step alternative synthesis [2].

Regioselective Bromination Synthetic Methodology Process Chemistry

Purity and Specification Transparency for Reproducible Application

Reputable vendors provide defined purity specifications and supporting analytical data (e.g., NMR, HPLC, GC) for 4-bromo-3,5-dimethoxyphenol, which are critical for experimental reproducibility. For instance, Bide Pharmatech offers a standard purity of 95% with available batch-specific quality control (QC) reports , while ChemicalBook lists a 98% purity specification . In contrast, several close structural analogs (e.g., 2-bromo-3,5-dimethoxyphenol) are less commonly stocked by mainstream catalog suppliers, often lacking detailed QC documentation, which introduces significant procurement risk for regulated research environments.

Quality Control Analytical Chemistry Reproducibility

LogP-Driven Predictability in ADME Property Optimization

The octanol-water partition coefficient (LogP) is a key parameter in drug design for predicting membrane permeability and bioavailability. The target compound possesses a calculated LogP of 1.2 [1]. This value, determined by the specific interplay of the bromine atom at C-4 and the two methoxy groups, serves as a defined starting point for medicinal chemistry optimization. While the in-class parent molecule, 3,5-dimethoxyphenol, has a noticeably different lipophilicity profile due to the absence of the bromine atom, the 2-bromo-3,5-dimethoxyphenol isomer may exhibit a different LogP due to altered intramolecular interactions and solvation effects, though direct published comparative data is unavailable. This highlights the importance of evaluating the specific isomer's properties rather than assuming class-level similarity.

Lipophilicity Drug Design Physicochemical Properties

High-Value Application Scenarios Where 4-Bromo-3,5-dimethoxyphenol Outperforms Generic Alternatives


Precursor for C-4 Functionalized Biaryl and Heterocyclic Libraries via Suzuki-Miyaura Coupling

The para-bromine substituent serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions. Any attempt to use the 2-bromo isomer or a non-brominated analog would result in a completely different connectivity vector for the resulting biaryl or heteroaryl product. The commercial availability of the pure 4-bromo isomer with documented QC ensures that medicinal chemistry libraries are constructed with the exact molecular geometry required for SAR studies .

Key Intermediate in the Synthesis of Regiospecifically Substituted Anti-Inflammatory Agents

As demonstrated by its use in the synthesis of specific piperazine derivatives with anti-inflammatory activity (referenced in patent EP1254899B1), the compound's C-4 bromine atom enables the introduction of an amine-containing moiety at the para position of the phenol core. Substituting with the C-2 bromo isomer would lead to a regioisomeric bioactive molecule with potentially drastically altered or absent therapeutic activity [1]. Sourcing the correct isomer is therefore mandatory for repeating the patented chemistry.

Scaffold for the Construction of Serotonin Receptor Modulators

The 4-bromo-3,5-dimethoxyphenyl motif is a core structural element found in potent 5-HT2A receptor ligands, such as Bromo-DragonFLY. Academic and industrial research groups exploring this chemical space cannot substitute the core phenol with a different regioisomer, as the relative positions of the bromine, methoxy, and hydroxyl groups are critical for high-affinity receptor binding and functional activity. The use of the precise 4-bromo-3,5-dimethoxyphenol scaffold guarantees the correct three-dimensional pharmacophore presentation .

Reference Standard for Method Development in Regioselective Halogenation Chemistry

Given that direct bromination of 3,5-dimethoxyphenol yields primarily the C-2 isomer, the C-4 isomer serves as an essential analytical reference standard for developing and validating new synthetic methodologies aimed at reversing or controlling this inherent regioselectivity. Researchers require an authenticated sample of the target compound to calibrate instruments (GC, HPLC) and confirm the identity of new reaction products, making the purchase of a high-purity standard irreplaceable with a generic analog [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3,5-dimethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.